ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl ester at position 3 and a thioacetamido-linked 1-benzylindole moiety at position 2. Such hybrid structures are often explored in medicinal chemistry for their ability to interact with biological targets, such as kinases or neurotransmitter receptors, due to the indole motif’s prevalence in bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-2-32-27(31)25-20-12-8-14-22(20)34-26(25)28-24(30)17-33-23-16-29(15-18-9-4-3-5-10-18)21-13-7-6-11-19(21)23/h3-7,9-11,13,16H,2,8,12,14-15,17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFYDSHRCWJSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized via Fischer indolisation, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol to form the thioether linkage.
Amidation: The thioether is then reacted with an acyl chloride or anhydride to form the amide bond.
Cyclopenta[b]thiophene Formation: The final step involves the formation of the cyclopenta[b]thiophene ring, which can be achieved through a cyclization reaction under acidic or basic conditions.
Chemical Reactions Analysis
Scientific Research Applications
Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity (XLogP3): The target compound’s benzylindole-thioacetamido group likely increases lipophilicity (estimated XLogP3 ~6.5) compared to the phenylthioureido analog (XLogP3 ~4.2) due to reduced polarity and increased aromatic bulk . The 4-phenylbenzoylamino derivative (XLogP3 = 5.9) exhibits intermediate lipophilicity, balancing aromaticity and a polar amide bond .
In contrast, the target compound and 4-phenylbenzoylamino analog have one H-bond donor (amide NH), favoring passive diffusion .
Rotational Flexibility: The target compound’s thioacetamido linker and benzylindole side chain introduce ~8 rotatable bonds, offering conformational adaptability for target engagement. The 4-phenylbenzoylamino analog has 6 rotatable bonds, while the phenylthioureido analog is more rigid (~5 bonds) .
Pharmacological Implications: The benzylindole group may confer selectivity for serotonin or kinase receptors, whereas the phenylthioureido group’s polarity could favor solubility-dependent applications. The 4-phenylbenzoylamino analog’s balance of lipophilicity and rigidity suggests suitability for central nervous system targets .
Biological Activity
Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features:
- Indole Ring System : Known for various biological activities.
- Thioether Linkage : Impacts the compound's reactivity and interaction with biological targets.
- Acetamido Group : Associated with various pharmacological properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potentially interacting with specific enzymes, thereby modulating their activity.
- Receptor Binding : Targeting various receptors to elicit physiological responses.
- Cell Signaling Pathways : Influencing intracellular signaling cascades.
Biological Activities
Research indicates that derivatives of this compound may exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The indole moiety is particularly noted for its effectiveness against various bacterial strains.
Anticancer Properties
Indole derivatives have been investigated for their anticancer effects. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting cancer cell proliferation in vitro.
Anti-inflammatory Effects
Compounds related to this compound have shown promise in reducing inflammation through modulation of cytokine production.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Morieux et al. (2010) | Reported that N'-benzyl 2-acetamido derivatives exhibited significant anticonvulsant activity, suggesting potential neuroprotective effects related to similar structures. |
| BenchChem Reports | Highlighted the synthesis and biological evaluation of indole derivatives, emphasizing their diverse pharmacological profiles including antimicrobial and anticancer activities. |
| Thiophene Derivatives Study | Explored the multitargeted pharmacological activities of thiophene derivatives, indicating that modifications to the thiophene ring can enhance biological efficacy. |
Q & A
Q. What are the key synthetic steps for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a thiophene-core precursor (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) with a sulfur-containing reagent (e.g., phenyl isothiocyanate) to form thioureido intermediates .
- Step 2: Acetamido or benzamido group introduction via nucleophilic substitution or coupling reactions .
- Optimization: Critical parameters include solvent choice (DMF or DMSO for solvation), temperature (60–80°C for controlled reactivity), and reaction time (5–6 hours for completion) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Q. What initial biological screening assays are recommended?
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits .
- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Replicate Assays: Standardize protocols (e.g., cell culture conditions, incubation times) to minimize variability .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., halogens, methoxy groups) to isolate activity-contributing moieties .
- Meta-Analysis: Cross-reference data from similar compounds (e.g., pyrimidoindole or benzo[b]thiophene derivatives) to identify trends .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking: Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups) with activity data to guide rational design .
Q. How can synthetic yield and purity be improved?
- Solvent Optimization: Replace toluene with polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
- Catalyst Screening: Test bases like piperidine or DBU for accelerated Knoevenagel condensations .
- In-Line Monitoring: Use TLC or HPLC to terminate reactions at peak product formation .
Q. What strategies modify the core structure to enhance pharmacological properties?
| Modification | Impact | Evidence |
|---|---|---|
| Sulfur → Selenophene | Increased metabolic stability | |
| Benzyl → 3-Chlorophenyl | Enhanced antimicrobial potency | |
| Ester → Amide | Improved solubility and bioavailability |
Data Contradiction Analysis Example
Issue: Inconsistent IC₅₀ values in kinase inhibition assays.
Resolution:
Validate enzyme source (recombinant vs. native) and assay buffers (pH, ionic strength) .
Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
